molecular formula C16H40HfN4 B025824 Hafnium, tétrakis(diéthylamino)- CAS No. 19824-55-6

Hafnium, tétrakis(diéthylamino)-

Numéro de catalogue: B025824
Numéro CAS: 19824-55-6
Poids moléculaire: 467.0 g/mol
Clé InChI: VBCSQFQVDXIOJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tetrakis(diethylamido)hafnium(IV) is a coordination compound composed of hafnium(IV) cations and diethylamido ligands. It is a versatile compound with a wide range of applications in industrial and scientific research.

Applications De Recherche Scientifique

Fabrication de semi-conducteurs

Le tétrakis(diéthylamino)hafnium est largement utilisé dans la fabrication de semi-conducteurs comme précurseur pour la déposition en phase vapeur à basse pression (ALD). Il facilite la croissance de films minces d'oxyde de hafnium (HfO2) de haute qualité, qui sont essentiels dans les dispositifs semi-conducteurs avancés en raison de leur constante diélectrique élevée et de leur stabilité thermique . Ces films servent de diélectriques de porte dans les transistors, améliorant les performances du dispositif et permettant une miniaturisation accrue des composants électroniques.

Nanotechnologie

Dans le domaine de la nanotechnologie, ce composé est essentiel dans la synthèse de matériaux à l'échelle nanométrique. Il est utilisé dans la déposition de nanoparticules et la formation de films d'épaisseur nanométrique, qui sont cruciaux pour le développement de transistors de taille nanométrique, de photodétecteurs, de DEL et de cellules solaires .

Cellules photovoltaïques

Le rôle du tétrakis(diéthylamino)hafnium dans les cellules photovoltaïques est en train d'émerger, en particulier dans la passivation des surfaces de silicium. Les couches d'oxyde de hafnium ultra-minces déposées par ALD peuvent améliorer les propriétés photoélectrochimiques et les capacités protectrices du silicium dans les cellules solaires, ce qui pourrait conduire à une conversion d'énergie plus efficace .

Dépôt chimique en phase vapeur (CVD)

Ce composé est également un précurseur dans les procédés CVD pour la production de divers oxydes métalliques. La CVD est une technique essentielle pour créer des revêtements et des films avec des propriétés spécifiques, qui peuvent être appliqués dans les capteurs, l'optique et les revêtements protecteurs .

Catalyseurs

Bien qu'il ne soit pas traditionnellement reconnu comme un catalyseur, les propriétés du tétrakis(diéthylamino)hafnium suggèrent des applications catalytiques potentielles. Sa capacité à former des liaisons et des couches au niveau atomique pourrait être exploitée en catalyse pour des réactions chimiques nécessitant de la précision et un contrôle à l'échelle nanométrique .

Safety and Hazards

Tetrakis(diethylamido)hafnium(IV) is classified as a flammable liquid (Category 2), and in contact with water, it releases flammable gas (Category 2). It may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) .

Orientations Futures

Tetrakis(diethylamido)hafnium(IV) is used as a precursor for atomic layer deposition of Hafnium Oxide nanolaminates, which are used as a replacement for Silicon oxide in semiconductor devices .

Mécanisme D'action

Target of Action

Hafnium, Tetrakis(diethylamino)-, also known as Tetrakis(diethylamido)hafnium(IV) or Tetrakis(diethylamino)hafnium, is primarily used in the semiconductor industry. Its primary targets are silicon wafers where it is used to deposit hafnium oxide films .

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the Hafnium, Tetrakis(diethylamino)- precursor is used with a moisture co-reactant to deposit hafnium oxide films onto H-terminated Si substrate . This interaction results in the formation of a thin layer of hafnium oxide on the silicon wafer .

Biochemical Pathways

The biochemical pathways involved in the action of Hafnium, Tetrakis(diethylamino)- are primarily physical and chemical rather than biological. The process of Atomic Layer Deposition involves a series of surface reactions that occur sequentially. These reactions result in the formation of a thin, uniform layer of hafnium oxide on the silicon wafer .

Pharmacokinetics

Its physical properties, such as its boiling point of 130 °c/001 mmHg and density of 1249 g/mL at 25 °C, influence its behavior during the ALD process .

Result of Action

The result of the action of Hafnium, Tetrakis(diethylamino)- is the formation of a thin, uniform layer of hafnium oxide on the silicon wafer. This layer is crucial in the manufacture of semiconductors, as it serves as a high-k dielectric layer in metal-oxide-semiconductor field-effect transistors (MOSFETs) .

Action Environment

The action of Hafnium, Tetrakis(diethylamino)- is influenced by several environmental factors. The temperature of the ALD process, for example, can significantly affect the quality of the hafnium oxide layer formed . Additionally, the compound is classified as a flammable liquid and a water-reactive substance, indicating that it must be handled and stored carefully to ensure safety and stability .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tetrakis(diethylamido)hafnium(IV) involves the reaction of hafnium tetrachloride with diethylamine in a solvent followed by the addition of excess diethylamine to form the final product.", "Starting Materials": ["Hafnium tetrachloride", "Diethylamine"], "Reaction": ["Step 1: Dissolve hafnium tetrachloride in a suitable solvent such as toluene or tetrahydrofuran.", "Step 2: Add diethylamine dropwise to the solution while stirring.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Add excess diethylamine to the reaction mixture and continue heating for several more hours.", "Step 5: Allow the reaction mixture to cool to room temperature and filter off any solids.", "Step 6: Concentrate the filtrate under reduced pressure to yield the final product, Tetrakis(diethylamido)hafnium(IV)."] }

19824-55-6

Formule moléculaire

C16H40HfN4

Poids moléculaire

467.0 g/mol

Nom IUPAC

diethylazanide;hafnium(4+)

InChI

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

Clé InChI

VBCSQFQVDXIOJL-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

SMILES canonique

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

Pictogrammes

Flammable; Corrosive; Acute Toxic; Irritant

Origine du produit

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 2
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 3
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 4
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 5
Tetrakis(diethylamido)hafnium(IV)
Reactant of Route 6
Tetrakis(diethylamido)hafnium(IV)

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